2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine
Description
2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a hydroxyl group at position 4, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.
For example, describes the synthesis of N-(5-(trifluoromethyl)-pyridin-2-yl)carboxamide derivatives using sodium hydride and anhydrous THF, suggesting that similar conditions could apply to the target compound .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWNJVJQECDYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Overview
Direct Fluorination of Halogenated Pyridines
A widely adopted approach involves the nucleophilic substitution of a halogen (typically chlorine) on a pyridine ring with a fluoride source. The starting material is often 2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine or its analogs. The process is catalyzed and requires careful temperature and solvent selection.
General Reaction Scheme
$$
\text{2-chloro-4-hydroxy-5-(trifluoromethyl)pyridine} + \text{KF or other fluoride source} \rightarrow \text{2-fluoro-4-hydroxy-5-(trifluoromethyl)pyridine}
$$
Key Patent-Documented Methods
Method A: Using N,N-Dimethylacetamide or N,N-Dimethylformamide as Solvent
- Starting Material: 2-chloro-5-trifluoromethylpyridine
- Fluorination Reagent: Potassium fluoride (KF)
- Catalyst: Benzyltriethylammonium chloride or tetrabutylammonium chloride
- Solvent: N,N-Dimethylacetamide or N,N-Dimethylformamide
- Conditions: 80–200°C (optimal: 100–150°C); reaction time 10–15 hours
- Post-processing: Vacuum distillation at 40–45°C under 11 mmHg
- Yield: Up to 95.56% with purity ≥98.95%
Method B: Sulpholane or Xylene as Solvent
- Starting Material: 2-chloro-5-trifluoromethylpyridine
- Fluorination Reagent: Potassium fluoride
- Catalyst: Cetyl trimethylammonium bromide (optional)
- Solvent: Sulpholane or xylene
- Conditions: 125–160°C; reaction time 3–17.5 hours
- Yield: 32–66.3% depending on solvent and catalyst
Method C: Chlorine Exchange and Hydroxylation
- Starting Material: 2-fluoro-5-(trifluoromethyl)pyridine
- Process: Chlorine exchange for fluorine using FeCl₃ at superatmospheric pressure and elevated temperatures, followed by separation and possible hydroxylation
Comparative Data Table
| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| A | DMF/DMAC | Benzyltriethylammonium Cl | 100–150 | 10–15 | 91–95.6 | 96.4–98.9 | Preferred for high yield |
| B | Sulpholane/Xylene | Cetyl trimethylammonium Br | 125–160 | 3–17.5 | 32–66.3 | Not stated | Lower yield, more byproducts |
| C | Not specified | FeCl₃ | High | Not given | Not given | Not given | For isomer separation |
Detailed Research Findings
- Solvent Choice: N,N-Dimethylacetamide and N,N-Dimethylformamide provide higher yields and purities compared to sulpholane and xylene. DMF and DMAC facilitate better solubilization of reactants and promote efficient nucleophilic substitution.
- Catalyst Effect: Phase-transfer catalysts such as benzyltriethylammonium chloride and tetrabutylammonium chloride significantly enhance fluorination efficiency and yield.
- Reaction Temperature: Higher temperatures (100–150°C) are optimal for maximizing yield without excessive byproduct formation. Excessive heat can lead to decomposition or side reactions.
- Purification: Vacuum distillation is crucial for isolating high-purity product, with careful control of pressure and temperature to prevent degradation.
- Byproduct Management: Fractional distillation and selective extraction (e.g., with sulphuric acid followed by toluene) are used to separate 2-fluoro-5-trifluoromethylpyridine from closely related isomers and impurities.
Process Optimization Notes
- Water Removal: Effective dehydration of the reaction mixture is important, as water can inhibit fluoride reactivity. The molar ratio of solvent to starting material and the use of anhydrous conditions are critical.
- Catalyst Loading: Optimal molar ratio of catalyst to starting material is 0.01–0.05:1, balancing cost and efficiency.
- Scale-Up: The described methods are suitable for industrial-scale synthesis due to their simplicity, lack of wastewater production, and high product purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 undergoes nucleophilic substitution under specific conditions. For example:
Mechanistic Insight :
The hydroxyl group acts as a leaving group in the presence of electrophilic reagents like SOCl₂. The trifluoromethyl group stabilizes transition states via inductive effects, facilitating substitution.
Esterification and Etherification
The hydroxyl group participates in esterification and etherification to form derivatives:
Key Notes :
-
Etherification typically requires base-mediated deprotonation of the hydroxyl group.
-
Ester derivatives are often intermediates for further functionalization .
Cyclocondensation and Heterocycle Formation
The hydroxyl group engages in cyclocondensation reactions to form fused heterocycles:
Mechanistic Pathway :
Cyclocondensation involves nucleophilic attack by amines or hydrazines at the carbonyl-equivalent position, followed by ring closure .
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing groups deactivating the ring, directed EAS occurs at meta/para positions relative to substituents:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 2-Fluoro-4-hydroxy-3-nitro-5-(trifluoromethyl)pyridine | Low | Analogous to |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT, 12h | 2-Fluoro-4-hydroxy-3-bromo-5-(trifluoromethyl)pyridine | N/A | Analogous to |
Regioselectivity :
Electrophiles preferentially attack position 3 due to directive effects of fluorine (ortho/para director) and trifluoromethyl (meta director).
Reductive Reactions
Catalytic hydrogenation reduces the pyridine ring under high-pressure conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Hydrogenation | H₂ (50 psi), Pd/C, EtOH, 100°C, 24h | 2-Fluoro-4-hydroxy-5-(trifluoromethyl)piperidine | N/A | Analogous to |
Caution :
Reduction may lead to partial defluorination or trifluoromethyl group degradation under harsh conditions.
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The following reactions are typical:
- Nucleophilic Substitution Reactions : The trifluoromethyl and fluoro groups can participate in nucleophilic substitutions, which are essential for synthesizing derivatives with enhanced properties.
- Oxidation and Reduction Reactions : The hydroxy group can be oxidized or reduced under specific conditions, allowing for further modifications of the compound's structure.
Antimicrobial Properties
Research indicates that 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies reveal that derivatives of pyridine with trifluoromethyl groups induce apoptosis in tumor cells, indicating promising applications in cancer therapy. For instance, certain modifications to the compound have shown enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics .
Agrochemical Applications
The trifluoromethylpyridine derivatives, including 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine, are increasingly utilized in the agrochemical industry. They are effective as crop protection agents due to their unique physicochemical properties that enhance their efficacy against pests. Notably, several derivatives have received market approval and are used in formulating pesticides .
Material Science
In material science, this compound is explored for developing advanced materials such as catalysts and molecular recognition systems. Its unique electronic properties due to the presence of fluorine atoms contribute to improved performance in various applications .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Exhibits significant activity against bacterial strains and induces apoptosis in cancer cells |
| Agrochemicals | Crop protection products | Several derivatives approved for market use; effective against pests |
| Material Science | Catalysts and recognition systems | Enhanced performance due to unique electronic properties |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine against common bacterial pathogens. The results indicated a minimum inhibitory concentration comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized various derivatives based on this compound's core structure. These derivatives were tested against several cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to various enzymes and receptors, leading to its biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, further stabilizing its interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
- 2-Chloro-5-(trifluoromethyl)pyridine (CAS 39890-95-4): Replacing fluorine with chlorine at position 2 increases molecular weight (MW: 197.56 g/mol) and polarizability.
- 4-Amino-2-(trifluoromethyl)pyridine (CAS 147149-98-2): Substituting the hydroxyl group with an amino group (-NH₂) increases basicity and hydrogen-bonding capacity. This modification is critical in drug design, as amino groups often improve target binding affinity . Key Data: MW = 192.12 g/mol; Similarity score to target compound = 0.79 .
- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6): Introducing a methoxy (-OCH₃) group on the phenyl ring attached to position 5 enhances lipophilicity (logP ~2.8) compared to the target compound’s trifluoromethyl group. This difference may influence pharmacokinetic properties . Key Data: MW = 247.22 g/mol; Formula = C₁₂H₁₀FNO₂ .
Physicochemical Properties
A comparative analysis of melting points, solubility, and spectral data is summarized below:
Biological Activity
2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that showcase its potential applications.
Chemical Structure and Properties
The molecular formula of 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine is . The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The hydroxyl group contributes to its reactivity and potential for forming hydrogen bonds with biological macromolecules.
Biological Activity Overview
Research indicates that 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated effectiveness against strains such as E. coli and Pseudomonas aeruginosa .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Molecular docking studies suggest that it interacts favorably with key residues in the active sites of relevant enzymes, enhancing its cytotoxic effects .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 12 µg/mL |
| Derivative B | S. pneumoniae | 8 µg/mL |
| Derivative C | P. aeruginosa | 16 µg/mL |
These findings underscore the compound's potential as a lead structure for developing new antimicrobial agents.
Study 2: Anticancer Activity
In another investigation, the anticancer activity of 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine was assessed against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 10 |
| A549 | 20 |
The results indicated a promising profile for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms, particularly the trifluoromethyl group, is known to enhance biological activity through increased lipophilicity and improved binding interactions with target proteins. Research has shown that compounds featuring this group exhibit significantly higher potency compared to their non-fluorinated counterparts. For example, a study highlighted that a trifluoromethyl derivative could achieve up to a 30-fold increase in potency against specific targets compared to non-fluorinated analogs .
Q & A
Q. What are the key synthetic routes for preparing 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. For example:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ under anhydrous conditions to introduce the fluorine atom at the 2-position .
- Hydroxylation : Oxidative hydroxylation (e.g., using H2O2/FeCl3) to install the 4-hydroxy group, requiring precise pH control to avoid over-oxidation .
- Trifluoromethylation : Copper-mediated coupling with CF3 sources (e.g., TMSCF3) at the 5-position, with temperature optimization (60–80°C) to minimize side reactions .
- Purity Control : Monitor byproducts (e.g., di- or tri-substituted isomers) via HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of trifluoromethylpyridine derivatives?
- Methodological Answer :
- <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) shows a distinct singlet at δ -60 to -65 ppm, while fluorine at the 2-position appears as a doublet (J = 8–10 Hz) due to coupling with adjacent protons .
- IR : Hydroxyl groups (4-position) exhibit broad O-H stretches at 3200–3400 cm<sup>−1</sup>, while C-F stretches appear at 1100–1250 cm<sup>−1</sup> .
- HRMS : Use electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H4F4NO: calc. 218.0234) .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence regioselective functionalization in pyridine derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF3 group deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. For example, nitration occurs predominantly at the 3-position in 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine .
- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict reactivity by analyzing frontier molecular orbitals (FMOs). The LUMO map often localizes on the 3-position, aligning with experimental nitration data .
Q. What strategies mitigate side reactions (e.g., dehalogenation) during cross-coupling reactions involving 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh3)4 instead of Pd(OAc)2 to suppress β-fluoride elimination.
- Additives : Add silver salts (Ag2CO3) to sequester free fluoride ions, preventing degradation of intermediates .
- Temperature Control : Maintain reactions below 100°C to avoid thermal decomposition of the trifluoromethyl group .
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of 4-hydroxypyridine derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Analyze bond lengths (e.g., C-O vs. C=O) to distinguish keto-enol tautomers. For 2-Fluoro-4-hydroxy-5-(trifluoromethyl)pyridine, the hydroxyl O-H bond length (~0.96 Å) and planar geometry confirm the enol form .
- Comparative Studies : Contrast with analogs like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol (keto form dominant) to identify substituent effects on tautomer stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
